Welcome to the BenchChem Online Store!
molecular formula C13H22O B8614190 Cyclohexanone, 3,5-dimethyl-4-(3-methyl-2-butenyl)- CAS No. 71820-44-5

Cyclohexanone, 3,5-dimethyl-4-(3-methyl-2-butenyl)-

Cat. No. B8614190
M. Wt: 194.31 g/mol
InChI Key: WRDVCBWZNKZSNG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04432378

Procedure details

A solution of 3,5-dimethyl-4-(3-methyl-2-butenyl)-2-cyclohexen-1-one (8.2 g, 0.043 mol) in 0.3 M ethanolic KOH (16 mL) was hydrogenated at room temperature and 1 atmosphere over 5% palladium on carbon (0.8 g). After uptake of 1 equivalent of hydrogen, the solution was filtered through Celite and concentrated. The residue was partitioned between hexane and water; then the hexane layer was dried (Na2SO4) and the solvent removed on a rotary evaporator. Kugelrohr distillation gave 7.3 g of 3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone, bp 115° C./0.5 mm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:6]([CH3:13])[CH2:5][C:4](=[O:14])[CH:3]=1.[H][H]>[OH-].[K+].[Pd]>[CH3:1][CH:2]1[CH:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:6]([CH3:13])[CH2:5][C:4](=[O:14])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC1=CC(CC(C1CC=C(C)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between hexane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then the hexane layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
Type
product
Smiles
CC1CC(CC(C1CC=C(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.